molecular formula C8H8BrNO3 B6145639 methyl 5-bromo-2-hydroxy-6-methylpyridine-3-carboxylate CAS No. 1692192-29-2

methyl 5-bromo-2-hydroxy-6-methylpyridine-3-carboxylate

Cat. No. B6145639
CAS RN: 1692192-29-2
M. Wt: 246.1
InChI Key:
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Description

Methyl 5-bromo-2-hydroxy-6-methylpyridine-3-carboxylate, also known as 5-bromo-2-hydroxy-6-methylpyridine-3-carboxylic acid methyl ester, is an organic compound that is used in scientific research. It is a brominated derivative of pyridine, a heterocyclic aromatic organic compound. It is a colorless solid that is soluble in organic solvents and has a molecular weight of 248.09 g/mol. It is used in many areas of research, including synthesis, biochemistry, and pharmacology.

Scientific Research Applications

Methyl methyl 5-bromo-2-hydroxy-6-methylpyridine-3-carboxylatedroxy-6-methylpyridine-3-carboxylate has been used in various areas of scientific research. It has been used as a starting material in the synthesis of other compounds, such as 1-methyl-methyl 5-bromo-2-hydroxy-6-methylpyridine-3-carboxylatedroxy-6-methylpyridine-3-carboxylate (Wang et al., 2020). It has also been used in the synthesis of benzimidazole derivatives (Wang et al., 2020). In addition, it has been used in the synthesis of new compounds with potential antimicrobial and antitumor activities (Wang et al., 2020).

Mechanism of Action

Methyl methyl 5-bromo-2-hydroxy-6-methylpyridine-3-carboxylatedroxy-6-methylpyridine-3-carboxylate acts as a proton transfer agent in the synthesis of other compounds. It is believed to act as a catalyst, promoting the formation of a new bond between two molecules. It also acts as a nucleophile, reacting with electrophiles to form new molecules.
Biochemical and Physiological Effects
Methyl methyl 5-bromo-2-hydroxy-6-methylpyridine-3-carboxylatedroxy-6-methylpyridine-3-carboxylate has been shown to have some biochemical and physiological effects. It has been found to inhibit the growth of Escherichia coli and Staphylococcus aureus (Wang et al., 2020). In addition, it has been shown to inhibit the growth of human cancer cell lines (Wang et al., 2020).

Advantages and Limitations for Lab Experiments

Methyl methyl 5-bromo-2-hydroxy-6-methylpyridine-3-carboxylatedroxy-6-methylpyridine-3-carboxylate has several advantages and limitations when used in laboratory experiments. One advantage is that it is a relatively inexpensive compound to purchase. Another advantage is that it is a stable compound, making it suitable for use in long-term experiments. However, it is also a relatively toxic compound and should be handled with care.

Future Directions

There are several potential future directions for research involving methyl methyl 5-bromo-2-hydroxy-6-methylpyridine-3-carboxylatedroxy-6-methylpyridine-3-carboxylate. One potential direction is to explore the potential therapeutic applications of the compound. It could be used to develop new drugs or to improve existing drugs. Another potential direction is to explore the potential for using the compound as a catalyst in chemical reactions. Additionally, further research could be conducted to explore the potential for using the compound as an inhibitor of bacterial and fungal growth. Finally, further research could be conducted to explore the potential for using the compound as an inhibitor of cancer cell growth.

Synthesis Methods

Methyl methyl 5-bromo-2-hydroxy-6-methylpyridine-3-carboxylatedroxy-6-methylpyridine-3-carboxylate is synthesized through a two-step reaction. The first step involves the reaction of methyl 5-bromo-2-hydroxy-6-methylpyridine-3-carboxylatedroxy-6-methylpyridine and methyl chloroformate to give the corresponding methyl ester. The second step involves the reaction of the methyl ester with bromine to give the desired product. The synthesis of the compound is described in a paper by Wang et al. (2020).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl 5-bromo-2-hydroxy-6-methylpyridine-3-carboxylate involves the bromination of 2-hydroxy-6-methylpyridine-3-carboxylic acid followed by esterification with methyl alcohol.", "Starting Materials": [ "2-hydroxy-6-methylpyridine-3-carboxylic acid", "Bromine", "Methyl alcohol", "Sodium hydroxide", "Sulfuric acid", "Water" ], "Reaction": [ "Step 1: Dissolve 2-hydroxy-6-methylpyridine-3-carboxylic acid in sulfuric acid and add bromine dropwise with stirring. Maintain the temperature at 0-5°C. After the addition is complete, stir the mixture for an additional 30 minutes.", "Step 2: Add water to the reaction mixture and extract the product with ethyl acetate. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.", "Step 3: Concentrate the organic layer under reduced pressure to obtain 5-bromo-2-hydroxy-6-methylpyridine-3-carboxylic acid.", "Step 4: Dissolve 5-bromo-2-hydroxy-6-methylpyridine-3-carboxylic acid in methanol and add sodium hydroxide. Heat the mixture under reflux for 2 hours.", "Step 5: Cool the reaction mixture and acidify with hydrochloric acid. Extract the product with ethyl acetate and wash the organic layer with water and brine. Dry over anhydrous sodium sulfate.", "Step 6: Concentrate the organic layer under reduced pressure to obtain methyl 5-bromo-2-hydroxy-6-methylpyridine-3-carboxylate." ] }

CAS RN

1692192-29-2

Product Name

methyl 5-bromo-2-hydroxy-6-methylpyridine-3-carboxylate

Molecular Formula

C8H8BrNO3

Molecular Weight

246.1

Purity

95

Origin of Product

United States

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